molecular formula C16H19ClN6O B11487252 7-(4-chlorophenyl)-N,N-diethyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-chlorophenyl)-N,N-diethyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11487252
M. Wt: 346.81 g/mol
InChI Key: HBMZBONGIPKXKM-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-N,N-DIETHYL-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the tetrazolopyrimidine class. Compounds containing the tetrazolopyrimidine ring system have shown significant chemical and pharmacological interest due to their diverse biological activities, including antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant properties .

Preparation Methods

The synthesis of 7-(4-CHLOROPHENYL)-N,N-DIETHYL-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through a one-pot synthesis method under solvent-free conditions. This involves the reaction of aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction proceeds efficiently, yielding the desired product in good to excellent yields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

7-(4-CHLOROPHENYL)-N,N-DIETHYL-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antitumor agent.

    Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-N,N-DIETHYL-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. This inhibition can lead to the disruption of cellular functions and ultimately result in the death of cancer cells or bacteria .

Comparison with Similar Compounds

Similar compounds to 7-(4-CHLOROPHENYL)-N,N-DIETHYL-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other tetrazolopyrimidines such as:

Properties

Molecular Formula

C16H19ClN6O

Molecular Weight

346.81 g/mol

IUPAC Name

7-(4-chlorophenyl)-N,N-diethyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H19ClN6O/c1-4-22(5-2)15(24)13-10(3)18-16-19-20-21-23(16)14(13)11-6-8-12(17)9-7-11/h6-9,14H,4-5H2,1-3H3,(H,18,19,21)

InChI Key

HBMZBONGIPKXKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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